3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate
Description
Chemical Structure and Properties 3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate is a quinoline derivative featuring two ester groups at positions 3 (ethyl) and 7 (methyl) and a hydroxyl group at position 3. Its molecular formula is C₁₄H₁₃NO₆, with a molecular weight of 291.25 g/mol (inferred from analogous compounds in ). The compound exists as a tautomer with the 4-oxo form (1,4-dihydroquinoline-4-one), a common feature in hydroxyquinoline derivatives.
For example, triethyl methanetricarboxylate reacts with substituted anilines under high temperatures (215–220°C) to yield ethyl esters of quinolinecarboxylic acids. The presence of electron-withdrawing groups (e.g., nitro) accelerates cyclization, as seen in the synthesis of pyrrolopyridine derivatives.
Applications Quinoline dicarboxylates are intermediates in medicinal chemistry, particularly for antimicrobial agents. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a structurally similar compound, exhibits potent antibacterial activity.
Properties
IUPAC Name |
3-O-ethyl 7-O-methyl 4-oxo-1H-quinoline-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-6-8(13(17)19-2)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUGYNKXKSEZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352140 | |
| Record name | ST50323661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6155-82-4 | |
| Record name | ST50323661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions . The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of hydroxyquinolines exhibit selective toxicity towards various cancer cell lines. For example, some studies have demonstrated that compounds similar to 3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate possess cytotoxic effects against resistant cancer cells while sparing normal fibroblasts . This selectivity makes them promising candidates for further development as anticancer agents.
2. Antimicrobial Properties
Hydroxyquinoline derivatives have been explored for their antimicrobial activities. The presence of hydroxyl and carboxyl groups in the structure can enhance interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial infections .
3. Potential as Antioxidants
The antioxidant properties of hydroxyquinoline derivatives have been documented, suggesting that they may help in protecting cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the synthesis of various hydroxyquinoline derivatives, including those structurally similar to this compound. These compounds were tested against doxorubicin-resistant cancer cells, showing a marked reduction in cell viability compared to standard treatments . The findings suggest that modifications at the 4-hydroxy position can significantly influence the anticancer efficacy of these compounds.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of hydroxyquinolines indicated that several derivatives exhibited promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity, with specific attention to the effects of ethyl and methyl substitutions on the quinoline ring .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- *LogP: Estimated based on substituent contributions (hydroxy reduces lipophilicity; methyl/ethyl esters increase it).
- Indolizine vs. Quinoline: Indolizine derivatives (e.g., ) show higher molecular weights and distinct electronic properties due to fused ring systems.
Biological Activity
3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate (C14H13NO5) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its biological efficacy.
This compound belongs to the class of hydroxyquinoline derivatives, which are known for their broad spectrum of biological activities. The compound features two carboxylate groups and a hydroxy group, which contribute to its reactivity and interaction with biological targets.
Molecular Structure
- Molecular Formula : C14H13NO5
- CAS Number : 6155-82-4
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Hydroxyquinolines often act as enzyme inhibitors. For instance, they may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial properties .
- Antioxidant Activity : The presence of hydroxyl groups in the structure is associated with antioxidant effects, which can mitigate oxidative stress in cells .
- Anticancer Properties : Research indicates that derivatives of hydroxyquinolines can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Studies have demonstrated that derivatives of hydroxyquinolines possess significant antimicrobial properties. For example, compounds similar to 3-Ethyl 7-methyl 4-hydroxyquinoline have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 3-Ethyl 7-methyl 4-hydroxyquinoline | Pseudomonas aeruginosa | 22 | |
| Similar Hydroxyquinoline Derivative | Klebsiella pneumoniae | 25 |
Anticancer Activity
Research has indicated that hydroxyquinoline derivatives can inhibit cancer cell growth. A study highlighted the potential of these compounds in targeting cancer cells through apoptosis induction. For instance, certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Hydroxyquinoline Derivative | Breast Cancer | 18.9 | |
| Another Hydroxyquinoline Variant | Lung Cancer | 8.8 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of hydroxyquinoline derivatives against clinical isolates. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.031 to 2 µg/ml against Candida species and dermatophytes, indicating potent antifungal activity .
- Cancer Treatment Potential : In vitro studies demonstrated that a related compound induced significant apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that further exploration into the anticancer properties of 3-Ethyl 7-methyl 4-hydroxyquinoline derivatives could yield promising therapeutic agents .
Q & A
Q. What is the standard synthetic procedure for 3-Ethyl 7-methyl 4-hydroxyquinoline-3,7-dicarboxylate?
The compound is synthesized via a solvent-free condensation reaction. N-substituted anilines are added to a triple excess of triethyl methanetricarboxylate and heated to 215–220°C. This approach avoids toxic solvents, leverages the reagent as both reactant and solvent, and achieves high yields. Post-reaction, excess triethyl methanetricarboxylate is recovered with ≤5% losses through distillation. Purification typically involves crystallization or chromatography to isolate the product .
Q. How is the compound purified after synthesis?
Purification involves regenerating excess triethyl methanetricarboxylate via distillation (95% recovery efficiency) and isolating the product through crystallization. For analogous quinoline derivatives, adding 10% aqueous acetic acid to the reaction mixture precipitates the product, which is then crystallized from dioxane or ethanol. This step removes unreacted intermediates and by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield or selectivity?
Optimization strategies include:
- Solvent selection : Adopting a "green chemistry" approach by using triethyl methanetricarboxylate as both reagent and solvent, eliminating diphenyl oxide .
- Catalytic additives : Introducing DMAP (0.3 equiv) in ethanol at 70°C to accelerate cyclization and reduce side reactions in related quinoline syntheses .
- Temperature control : Maintaining 215–220°C ensures complete condensation while minimizing thermal degradation .
Q. What spectroscopic and analytical methods confirm the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethyl/methyl esters) and aromatic protons. For example, fluoroquinolone derivatives show distinct peaks at δ 132–186 ppm for carbonyl and aromatic carbons .
- Mass spectrometry : High-resolution MS (e.g., m/z 477 [M+H]⁺) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar tetrahydropyridine-dicarboxylates .
Q. What challenges arise in analytical characterization due to structural complexity?
- Isomerism : Ethyl/methyl ester positional isomers may co-elute in HPLC, requiring advanced techniques like chiral chromatography or 2D NMR (e.g., NOESY) for differentiation .
- Crystallographic ambiguity : Flexible side chains (e.g., trifluoromethyl groups) complicate crystallinity, necessitating low-temperature XRD or computational modeling .
Q. How can data contradictions from different synthetic routes be resolved?
Contradictions in purity or by-product profiles arise from varying conditions (e.g., solvent-free vs. ethanol-based reactions). Cross-validate results using:
Q. What potential applications exist in drug development?
Derivatives of 4-hydroxyquinoline-3-carboxylates exhibit antimicrobial activity. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a key intermediate in tricyclic fluoroquinolones with activity against Gram-positive bacteria. Screening involves:
Q. How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
